molecular formula C₂₈H₄₄O₃ B1155268 24,25-Dihydroxyprevitamin D2

24,25-Dihydroxyprevitamin D2

Cat. No.: B1155268
M. Wt: 428.65
Attention: For research use only. Not for human or veterinary use.
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Description

24,25-Dihydroxyprevitamin D2 is a key metabolite in the vitamin D metabolic pathway, serving as a critical substrate for the formation of the final degradation product. Its main research applications are derived from its role as the initial product of the cytochrome P450 family 24 subfamily A member 1 (CYP24A1) enzyme . CYP24A1 is the primary enzyme responsible for the catabolism of both 25-hydroxyvitamin D (25(OH)D) and the active hormonal form, 1,25-dihydroxyvitamin D (1,25(OH)2D) . The activity of this enzyme is crucial for preventing overproduction of 1,25(OH)2D and the resultant risk of vitamin D toxicity . Consequently, this compound is an essential tool for in vitro studies aiming to elucidate the catalytic mechanisms and kinetics of CYP24A1. In clinical research, the measurement of its stable form, 24,25-dihydroxyvitamin D, along with the calculation of the vitamin D metabolite ratio (VMR)—the ratio of 24,25(OH)2D to 25(OH)D—has emerged as a promising functional biomarker . This ratio is considered a more dynamic indicator of vitamin D status and catabolic flux than static measurements of 25(OH)D alone. Researchers are investigating the VMR in the context of chronic kidney disease (CKD) to better understand the disrupted vitamin D metabolism that characterizes this condition . Furthermore, this compound is vital for research into genetic disorders such as idiopathic infantile hypercalcemia, which is often linked to inactivating mutations in the CYP24A1 gene . Studying the metabolism of this compound in model systems helps clarify the molecular pathophysiology of these conditions, where impaired catabolism leads to elevated 1,25(OH)2D levels, hypercalcemia, and hypercalciuria.

Properties

Molecular Formula

C₂₈H₄₄O₃

Molecular Weight

428.65

Origin of Product

United States

Chemical Structure and Stereochemistry of 24,25 Dihydroxyprevitamin D2

24,25-Dihydroxyprevitamin D2 is a seco-steroid, characterized by an open B-ring, which distinguishes it from its sterol precursor, ergosterol (B1671047). The defining feature of the previtamin D structure is a conjugated triene system (three carbon-carbon double bonds in a row). The addition of two hydroxyl (-OH) groups at the 24th and 25th positions of the side chain results in this compound.

The stereochemistry of the previtamin D molecule is complex and critical to its function. Due to the flexibility of the open B-ring, the molecule exists as a mixture of conformers, which are stereoisomers that can be interconverted by rotation about single bonds. The most significant of these are the s-cis/s-trans conformers around the C5-C6 and C7-C8 single bonds. The ground-state conformational equilibrium of previtamin D is a sensitive system, influenced by a network of intramolecular interactions. photobiology.com

Two key conformers are often discussed in the context of previtamin D chemistry:

cZc-previtamin D : This conformer has a cisoid conformation around the C5-C6 and C7-C8 single bonds and a Z (cis) configuration at the central C6-C7 double bond. It is often described as having a shape that is sterically similar to its provitamin precursor. photobiology.com

tZc-previtamin D : This conformer has a transoid conformation around the C5-C6 single bond while maintaining the Z configuration at the C6-C7 double bond.

The equilibrium between these conformers is a crucial factor in the subsequent thermal rearrangement to the vitamin D form. photobiology.com

PropertyDescription
Core Structure Seco-steroid with an open B-ring
Key Functional Group Conjugated (Z)-triene system
Side Chain Dihydroxylated at positions C24 and C25
Primary Conformers cZc (cisoid-Z-cisoid) and tZc (transoid-Z-cisoid)

Formation and Isomerization Pathways

Photochemical Formation of Previtamin D2 from Ergosterol (B1671047)

The formation of previtamin D2 begins with its provitamin, ergosterol. When exposed to ultraviolet (UV) radiation, typically in the UVB range (280-315 nm), ergosterol undergoes a photochemical reaction. nih.gov This reaction is a concerted, photolytically catalyzed electrocyclic ring-opening. researchgate.netstackexchange.com The energy from the UV photon excites the π-electron system of the 5,7-diene in the B-ring of ergosterol, leading to the cleavage of the C9-C10 bond. This process results in the formation of the conjugated triene system characteristic of previtamin D2. researchgate.net The optimal wavelength for this conversion has been identified as approximately 296 nm. photobiology.com

Thermal Sigmatropic Rearrangement to Vitamin D2

Once formed, previtamin D2 is not stable and can undergo a thermally induced intramolecular rearrangement to form the more stable vitamin D2. nih.govresearchgate.net This transformation is a classic example of a pericyclic reaction, specifically an uncatalyzed, antarafacial nih.govnih.gov-sigmatropic hydrogen shift. nih.govudel.edu In this process, a hydrogen atom from the methyl group at C19 migrates to the C9 position. nih.gov This reaction is highly dependent on the conformation of the previtamin D2 molecule; it proceeds specifically from the cZc conformer, which brings the C19-hydrogen and the C9-carbon into close enough proximity for the shift to occur. photobiology.com This rearrangement establishes the final structure of vitamin D2.

Potential for Reversible Isomerization between 24,25-Dihydroxyprevitamin D2 and 24,25-Dihydroxyvitamin D2

The thermal conversion of previtamin D to vitamin D is a reversible process that eventually reaches a temperature-dependent equilibrium. udel.eduresearchgate.net At physiological temperatures, the equilibrium strongly favors the formation of the vitamin D isomer due to its greater thermodynamic stability. However, the presence of previtamin D can still be significant. For analytical purposes, heating is often used to ensure that both the sample and any internal standards reach an equivalent equilibrium state, thus preventing analytical bias. researchgate.net This principle of reversible thermal isomerization applies to the hydroxylated derivatives, meaning that an equilibrium exists between this compound and 24,25-Dihydroxyvitamin D2.

Stability Considerations for the Previtamin D2 Triene System

Isomerization to Tachysterol : A cis/trans (Z/E) isomerization around the central C6-C7 double bond of the triene system leads to the formation of tachysterol. photobiology.commdpi.com

Ring-Closure to Lumisterol : A photochemical ring-closure reaction can occur, leading to the formation of lumisterol, a stereoisomer of the original ergosterol. photobiology.commdpi.com

During prolonged UV exposure, previtamin D can be converted into these biologically inert photoproducts, acting as a natural mechanism to prevent excessive vitamin D formation. grantome.com The composition of the resulting mixture of isomers is highly dependent on the specific wavelength of the UV radiation used. photobiology.com In some cases, irreversible conversion to products known as toxisterols can also occur. photobiology.com

Reaction PathwayDescriptionTriggerKey Product(s)
Ring Opening Electrocyclic ring-opening of ergosterol's B-ring.UV LightPrevitamin D2
Thermal Rearrangement Antarafacial nih.govnih.gov-sigmatropic hydrogen shift.HeatVitamin D2
Photoisomerization Z/E isomerization of the central double bond.UV LightTachysterol
Photocyclization Reversible ring-closure of the triene system.UV LightLumisterol

Biosynthesis and Enzymatic Pathways of 24,25 Dihydroxyprevitamin D2

Precursor Substrate Utilization in Vitamin D2 Metabolism

Ergosterol (B1671047) as the Fundamental Precursor

Ergosterol is a sterol found in the cell membranes of fungi and protozoa, serving a similar function to cholesterol in animal cells. nih.gov It is the primary precursor for the synthesis of vitamin D2 (ergocalciferol). nih.govnih.gov This conversion is initiated by exposure to ultraviolet (UV) radiation, particularly UVB light. researchgate.net The process begins with the photochemical conversion of ergosterol to previtamin D2. researchgate.net

Commercially, ergosterol is produced from yeast and then converted into vitamin D2 to be used as a food supplement. nih.gov The biosynthesis of one molecule of ergosterol in yeast is an energy-intensive process, requiring at least 24 molecules of ATP and 16 molecules of NADPH. researchgate.net

Routes of Introduction of Ergosterol Derivatives into Metabolic Pathways

Ergosterol and its derivatives, primarily vitamin D2, are introduced into mammalian metabolic pathways through diet. bu.edu Foods that can be sources of vitamin D2 include mushrooms exposed to UV light and fortified foods. nih.gov Once ingested, vitamin D2 is absorbed and enters the bloodstream to be transported to the liver, where the first enzymatic hydroxylation takes place. researchgate.net

Enzymatic Hydroxylation in Vitamin D2 Biosynthesis

Following the initial formation of previtamin D2 from ergosterol via UV radiation, a crucial temperature-dependent isomerization occurs, converting previtamin D2 into the more stable vitamin D2. bu.edu This isomerization is a non-enzymatic step. It is vitamin D2, rather than previtamin D2, that is widely recognized as the substrate for subsequent enzymatic hydroxylations in the liver and kidneys.

Initial Hydroxylations (e.g., 25-Hydroxylation) of Previtamin D2 or Vitamin D2

The first enzymatic step in the activation of vitamin D2 is the addition of a hydroxyl group at the 25th carbon position, a process known as 25-hydroxylation. This reaction primarily occurs in the liver and is catalyzed by specific cytochrome P450 enzymes. imrpress.com The product of this reaction is 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of vitamin D2. d-nb.info

Several cytochrome P450 enzymes have been identified to have 25-hydroxylase activity. The two most prominent enzymes involved in the 25-hydroxylation of vitamin D are CYP2R1 and CYP27A1. nih.gov

CYP2R1: This enzyme is considered the most important 25-hydroxylase for both vitamin D2 and vitamin D3. nih.govnih.gov It is located in the microsomes of liver cells and exhibits high affinity for vitamin D substrates. nih.gov Genetic evidence in humans has confirmed the crucial role of CYP2R1 in vitamin D 25-hydroxylation. nih.gov

CYP27A1: This is a mitochondrial enzyme that also possesses 25-hydroxylase activity. nih.gov However, its primary role is in bile acid synthesis. nih.gov While it can hydroxylate vitamin D3, it is a poor substrate for vitamin D2. nih.gov

The subsequent hydroxylation at the 24-position to form 24,25-dihydroxyvitamin D2 is catalyzed by the enzyme CYP24A1, which is primarily located in the kidneys. researchgate.net

The available scientific literature strongly indicates that vitamin D2, not previtamin D2, is the primary substrate for 25-hydroxylase enzymes. The thermal isomerization of previtamin D2 to vitamin D2 is a rapid process. bu.edu Research on the substrate specificity of the key 25-hydroxylase enzymes has focused on vitamin D2 and vitamin D3.

CYP2R1 has been shown to hydroxylate both vitamin D2 and vitamin D3 with similar efficiency. nih.gov In contrast, CYP27A1 is less effective at hydroxylating vitamin D2 compared to vitamin D3. nih.gov There is no significant evidence to suggest that previtamin D2 is directly hydroxylated to any appreciable extent in vivo.

EnzymeLocationSubstrate PreferenceRole in Vitamin D2 Metabolism
CYP2R1 Liver (microsomal)Vitamin D2 and Vitamin D3 (similar efficiency)Primary enzyme for 25-hydroxylation of Vitamin D2. nih.govnih.gov
CYP27A1 Liver (mitochondrial) & other tissuesVitamin D3 > Vitamin D2Minor role in 25-hydroxylation of Vitamin D2. nih.gov
CYP24A1 Kidneys & other tissues25-hydroxyvitamin D2Catalyzes the 24-hydroxylation of 25-hydroxyvitamin D2 to form 24,25-dihydroxyvitamin D2. researchgate.net

24-Hydroxylation Pathway

The introduction of a hydroxyl group at the 24th carbon position (C-24) is a critical step in the catabolism of vitamin D metabolites. This process is primarily mediated by the enzyme CYP24A1 and plays a key role in regulating the circulating levels of active vitamin D hormones.

Function of CYP24A1 in 24-Hydroxylation of Vitamin D Metabolites

The enzyme Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), also known as 24-hydroxylase, is a mitochondrial monooxygenase that plays a pivotal role in vitamin D metabolism. wikipedia.org Its primary function is to initiate the degradation of vitamin D metabolites, thereby preventing potential toxicity and maintaining mineral homeostasis. researchgate.netmedlineplus.gov

CYP24A1 catalyzes hydroxylation reactions at the C-24 position for both 25-hydroxyvitamin D (25(OH)D) and the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D). wikipedia.orgresearchgate.net This 24-hydroxylation is the first step in a catabolic cascade that ultimately converts these lipid-soluble compounds into water-soluble products, such as calcitroic acid, which are then excreted. wikipedia.orgresearchgate.netresearchgate.net

The enzyme acts on metabolites of both vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). wikipedia.orgnih.gov For vitamin D2 metabolites, CYP24A1 hydroxylates 25-hydroxyvitamin D2 (25(OH)D2) and 1,25-dihydroxyvitamin D2 (1,25(OH)₂D2). nih.gov Studies have shown that the catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3, suggesting comparable rates of inactivation at low concentrations. researchgate.netnih.gov This supports the view that vitamins D2 and D3 are equally effective in maintaining serum 25(OH)D levels. researchgate.netnih.gov However, the inactivation rate for 1,25(OH)₂D2 is lower than that for 1,25(OH)₂D3, indicating greater metabolic stability for the active form of vitamin D2. researchgate.net

SubstratePrimary Product of 24-HydroxylationEnzymeFunction
25-hydroxyvitamin D2 (25(OH)D2)24,25-dihydroxyvitamin D2 (24,25(OH)₂D2)CYP24A1Initiates catabolism
1,25-dihydroxyvitamin D2 (1,25(OH)₂D2)1,24,25-trihydroxyvitamin D2 (1,24,25(OH)₃D2)CYP24A1Inactivation of active hormone
25-hydroxyvitamin D3 (25(OH)D3)24,25-dihydroxyvitamin D3 (24,25(OH)₂D3)CYP24A1Initiates catabolism
1,25-dihydroxyvitamin D3 (1,25(OH)₂D3)1,24,25-trihydroxyvitamin D3 (1,24,25(OH)₃D3)CYP24A1Inactivation of active hormone
Theoretical Hydroxylation of Previtamin D2 at C-24

The direct hydroxylation of previtamin D2, the thermal isomer of vitamin D2, is not a well-documented physiological pathway. Vitamin D is typically understood to be metabolized after its conversion from previtamin D. However, one can theorize about the possibility based on the known functions of vitamin D-metabolizing enzymes.

CYP24A1 is the primary enzyme responsible for C-24 hydroxylation. nih.gov Its recognized substrates are 25(OH)D and 1,25(OH)₂D. wikipedia.org For the theoretical formation of 24,25-Dihydroxyprevitamin D2, a previtamin D2 molecule would need to undergo hydroxylation at the C-24 position. This would require an enzyme, presumably CYP24A1, to recognize and bind to the previtamin D2 structure. Given that the structural difference between previtamin D and vitamin D lies in the B-ring, which is open in vitamin D (a secosteroid), it is plausible that the side chain, where hydroxylation occurs, could be accessible to the enzyme. However, whether previtamin D2 is a substrate for CYP24A1 or any other hydroxylase in vivo remains speculative and is not established in the scientific literature.

Sequential vs. Concurrent Hydroxylation Mechanisms Leading to this compound

The established biosynthesis of dihydroxylated vitamin D metabolites follows a sequential pattern. For vitamin D, 25-hydroxylation occurs first, primarily in the liver, followed by subsequent hydroxylations (e.g., at C-1 or C-24) in the kidney and other tissues. researchgate.netnih.gov

Applying this logic to the theoretical formation of this compound, several hypothetical sequences could be considered:

25-Hydroxylation then 24-Hydroxylation: Previtamin D2 is first hydroxylated at C-25 to form 25-Hydroxyprevitamin D2. This product would then need to serve as a substrate for a 24-hydroxylase (CYP24A1) to yield this compound. This sequence mirrors the known major pathway for vitamin D itself.

24-Hydroxylation then 25-Hydroxylation: Previtamin D2 is first hydroxylated at C-24 to form 24-Hydroxyprevitamin D2. This intermediate would subsequently be hydroxylated at C-25. While C-24 hydroxylation is a known process for vitamin D metabolites, it is generally seen as a catabolic step following activation or 25-hydroxylation. researchgate.net A pathway initiating with 24-hydroxylation on a vitamin D precursor is less conventional but has been explored as a minor physiological route for vitamin D2 activation. sci-hub.senih.gov

Concurrent Hydroxylation: This mechanism would involve a single enzyme or enzyme complex that hydroxylates both the C-24 and C-25 positions simultaneously without releasing an intermediate. While some enzymes can perform sequential hydroxylations without releasing the substrate, such as a genetically engineered CYP105A1, this is not a described mechanism for the formation of 24,25-dihydroxy metabolites in humans. nih.gov

Given the established metabolic pathways, a sequential hydroxylation process is more plausible than a concurrent one, although the direct hydroxylation of previtamin D2 itself remains a theoretical concept.

Tissue-Specific Enzyme Expression and Metabolic Regulation

The metabolism of vitamin D is compartmentalized, with specific enzymatic activities localized to particular tissues, most notably the liver and kidneys. The expression and activity of these enzymes are tightly regulated to maintain calcium and phosphate (B84403) homeostasis.

Hepatic and Renal Enzymatic Activities in Vitamin D Metabolism

The bioactivation and catabolism of vitamin D involve a two-step process that primarily occurs in the liver and kidneys. researchgate.net

Liver: The liver is the main site for the initial activation step, 25-hydroxylation. nih.govnih.govclevelandclinic.org Several enzymes possess 25-hydroxylase activity, with CYP2R1 considered the most important. nih.govoup.com This enzymatic action converts vitamin D (both D2 and D3) into 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. nih.gov

Kidney: The kidneys are the central organ for the tightly regulated subsequent steps of vitamin D metabolism. nih.govnih.gov They are the primary source of the enzyme 1α-hydroxylase (CYP27B1), which converts 25(OH)D into the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D). researchgate.netnih.govnih.gov The kidneys also have the highest activity of the catabolic enzyme 24-hydroxylase (CYP24A1). researchgate.net This enzyme converts both 25(OH)D to 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,25(OH)₂D to 1,24,25-trihydroxyvitamin D (1,24,25(OH)₃D), initiating their degradation. researchgate.netnih.gov

While the liver and kidneys are the principal sites, it is now known that CYP24A1 is expressed in many other tissues that are targets for vitamin D, including bone, intestine, and the placenta, allowing for local regulation of active vitamin D levels. wikipedia.orgproteinatlas.orgproteinatlas.org

Regulation of CYP24A1 and other Hydroxylases impacting D2 metabolites

The regulation of vitamin D hydroxylases, particularly CYP27B1 (activation) and CYP24A1 (inactivation), is crucial for controlling the biological effects of vitamin D. This regulation occurs in a reciprocal manner and is influenced by several systemic hormones and local factors. researchgate.net

Regulation of CYP24A1: The expression of the CYP24A1 gene is strongly induced by its substrate's end-product, 1,25(OH)₂D. wikipedia.orgnih.gov This creates a negative feedback loop where high levels of the active vitamin D hormone stimulate the production of the enzyme responsible for its own degradation, thus limiting its effects. wikipedia.orgresearchgate.net This induction is mediated by the vitamin D receptor (VDR). spandidos-publications.com

Other key regulators of CYP24A1 include:

Parathyroid Hormone (PTH): PTH downregulates the expression of CYP24A1 in the kidney. wikipedia.orgnih.gov

Fibroblast Growth Factor 23 (FGF23): FGF23, a hormone involved in phosphate regulation, stimulates the expression of CYP24A1. wikipedia.orgresearchgate.netnih.gov

This regulatory system ensures that when active vitamin D levels are sufficient or when calcium and phosphate levels are high (leading to decreased PTH and increased FGF23), the body enhances the catabolism of vitamin D metabolites to prevent hypercalcemia. nih.gov This regulatory framework applies to both vitamin D3 and D2 metabolites. wikipedia.org

RegulatorEffect on CYP24A1 (Inactivation)Effect on CYP27B1 (Activation)Primary Signal
1,25-dihydroxyvitamin D (1,25(OH)₂D)StimulatesInhibitsHigh active Vitamin D
Parathyroid Hormone (PTH)InhibitsStimulatesLow blood calcium
Fibroblast Growth Factor 23 (FGF23)StimulatesInhibitsHigh blood phosphate

Based on a thorough review of available scientific literature, there is currently no specific, established analytical methodology detailed for the chemical compound “this compound.” Research has extensively focused on related vitamin D metabolites, such as 24,25-dihydroxyvitamin D3, 25-hydroxyvitamin D2, and previtamin D2 individually. However, the combination of these features into the single molecule of this compound presents unique analytical challenges, and dedicated methods for its separation and quantification are not described in the reviewed literature.

The analysis of previtamin D forms is complicated by their thermal instability and the equilibrium that exists with their corresponding vitamin D isomers. waters.comresearchgate.netchiralizer.com While techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully employed to separate and measure previtamin D from vitamin D, these methods have not been specifically adapted and validated for the 24,25-dihydroxylated form of previtamin D2. waters.comresearchgate.net

Similarly, while advanced methodologies including Ultra-High Performance Liquid Chromatography (UHPLC) and various mass spectrometry techniques (LC-MS/MS, High-Resolution Mass Spectrometry, and Isotope Dilution Mass Spectrometry) are well-established for the analysis of dihydroxylated vitamin D3 metabolites, their direct application to this compound is not documented. nih.govnih.govlcms.cznih.gov

Due to the absence of specific research and validated analytical methods for this compound in the scientific literature, it is not possible to provide a detailed, scientifically accurate article on the requested topics of chromatographic separation, mass spectrometry-based detection, and quantification for this specific compound. The content for the outlined sections cannot be generated without speculating or presenting information on related but distinct compounds, which would not adhere to the required focus and scientific accuracy.

Analytical Methodologies for 24,25 Dihydroxyprevitamin D2 Research

Mass Spectrometry-Based Detection and Quantification

Application of Deuterium-Labeled Internal Standards in Quantification

In quantitative analyses of vitamin D metabolites, including 24,25-dihydroxyprevitamin D2, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accuracy. nih.govsigmaaldrich.com Deuterium-labeled compounds are frequently employed to correct for variations in sample preparation and instrumental analysis. nih.govmdpi.comproquest.com

For instance, deuterium-labeled versions of vitamin D metabolites, such as 24R,25(OH)2D3-d6, are used as internal standards in isotope-dilution LC-MS/MS methods. nih.gov These standards, which have a similar chemical structure to the analyte but a different mass, are added to samples at a known concentration. By comparing the mass spectrometry signal of the analyte to that of the internal standard, precise quantification can be achieved, compensating for any loss of analyte during extraction or fluctuations in the instrument's response. nih.govmdpi.comproquest.com The synthesis of these labeled standards is a critical aspect of developing reliable analytical methods. nih.govmdpi.comproquest.com

Internal Standard ExampleAnalytical TechniquePurpose
24R,25(OH)2D3-d6LC-MS/MSAccurate quantification of (24R),25-Dihydroxyvitamin D3 in human serum. nih.gov
d3-25(OH)D3UPLC-MS/MSQuantification of 25-hydroxyvitamin D3. lcms.cz
d6-24,25(OH)2D3UPLC-MS/MSQuantification of 24,25-dihydroxyvitamin D3. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and absolute content of molecules like this compound. nih.govresearchgate.net

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute content of a substance without the need for an identical reference standard. nih.govresearchgate.net This is particularly valuable for unstable compounds like previtamin D isomers. The intensity of an NMR signal is directly proportional to the number of nuclei, enabling precise quantification. nih.govresearchgate.net

Studies have utilized qNMR to investigate the stability of vitamin D metabolites in solution. For example, the disappearance rate of 24(R),25-dihydroxyvitamin D2 in solution at room temperature has been quantified, with an observed average decrease of approximately 0.89% every 8 hours. nih.gov This highlights the importance of controlled conditions during analysis to prevent degradation and isomerization, which can lead to inaccurate quantification. nih.govresearchgate.net

NMR spectroscopy is instrumental in elucidating the complex stereochemistry and conformational dynamics of previtamin D compounds. acs.orgnih.gov Previtamin D exists as an equilibrium of various conformers, and NMR techniques can help to understand this equilibrium. nih.govphotobiology.com For instance, the tZc conformation is generally more thermodynamically stable, while the cZc form is structurally suited for the isomerization to vitamin D. nih.gov

Proton NMR studies, by analyzing coupling constants, have been used to determine the solution conformation of the A-ring of vitamin D and its analogs, revealing solvent-dependent conformational preferences. nih.gov Techniques like the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is crucial for confirming stereochemical arrangements such as cis/trans isomerism. creative-biostructure.com The use of chiral lanthanide shift reagents can also aid in the separation of signals from different stereoisomers. wikipedia.org

Challenges in Quantification and Interference from Related Metabolites

The accurate quantification of this compound is fraught with challenges, primarily due to its structural similarity to other vitamin D metabolites and its tendency to isomerize.

A significant analytical hurdle is the differentiation of this compound from its corresponding vitamin D form, 24,25-dihydroxyvitamin D2, as well as other dihydroxylated metabolites. nih.gov These compounds are isomers and can have very similar properties, making their separation and individual quantification difficult.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS/MS), are essential for resolving these closely related compounds. lcms.cznih.gov For example, some LC-MS/MS methods can separate 24R,25(OH)2D3 from other isomers within a 35-minute run time. nih.gov However, not all methods are capable of resolving all potential interferences, which can lead to overestimation of the target analyte. nih.gov

Interfering CompoundAnalytical Challenge
24,25-Dihydroxyvitamin D2Isomeric with this compound, requiring effective chromatographic separation for individual quantification. nih.gov
3-epi-25-hydroxyvitamin D3An epimer of 25-hydroxyvitamin D3 that can interfere with its measurement if not chromatographically resolved. lcms.cznih.gov
Other dihydroxylated metabolitesCross-reactivity in some assay methods can lead to inaccurate results. nih.gov

Previtamin D compounds are in a temperature-dependent equilibrium with their corresponding vitamin D forms. nih.gov This isomerization can occur during sample storage, preparation, and analysis, leading to inaccurate measurements. nih.govnih.gov The conversion of 25-hydroxyvitamin D3 to pre-25-hydroxyvitamin D3 has been shown to increase with heat. nih.gov

To mitigate this, it is crucial to maintain low temperatures (e.g., -20°C or colder) during sample handling and storage. nih.gov Another strategy involves heating samples and internal standards under controlled conditions to ensure that both reach an equivalent equilibrium state before analysis, thus canceling out the effect of isomerization on the final quantification. researchgate.net

Molecular Interactions and Biological Activities Non Clinical

Interaction with Vitamin D Binding Protein (DBP)

Vitamin D and its metabolites are transported in the bloodstream primarily bound to the Vitamin D Binding Protein (DBP). nih.gov This interaction is crucial for the half-life, transport, and bioavailability of these compounds.

Comparative Binding Affinities of 24,25-Dihydroxyprevitamin D2 to DBP

Direct studies on the binding affinity of this compound to DBP have not been identified in the current body of scientific literature. However, research on analogous compounds provides significant insights. Studies on a stabilized analog of 1α,25-dihydroxyprevitamin D3 (1α,25-(OH)2-19-nor-previtamin D3) revealed a dramatically reduced affinity for DBP. This previtamin D3 analog showed only 6% of the binding affinity of its corresponding vitamin D3 form, 1α,25-(OH)2D3. nih.govresearchgate.net

Generally, the affinity of various vitamin D metabolites for DBP varies. For instance, DBP has a higher affinity for 25-hydroxyvitamin D3 (25(OH)D3) than for 25-hydroxyvitamin D2 (25(OH)D2). nih.gov The affinity for 1,25-dihydroxyvitamin D is 10- to 100-fold lower than for 25-hydroxyvitamin D. nih.gov Given the consistently low affinity of previtamin D analogs observed in studies, it is highly probable that this compound would also exhibit a very low binding affinity for DBP.

Table 1: Relative Binding Affinities of Vitamin D Analogs to DBP

Compound Relative Binding Affinity to DBP (Compared to 1α,25-(OH)2D3)
1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3) 100%
1α,25-(OH)2-19-nor-previtamin D3 6% nih.govresearchgate.net

Implications for Transport and Bioavailability in Research Models

The low binding affinity of previtamin D forms to DBP has significant implications for their transport and bioavailability. The strong binding of vitamin D metabolites to DBP creates a circulating reservoir and prevents their rapid clearance. nih.gov A compound with low DBP affinity, such as 1α,25-(OH)2-19-nor-previtamin D3, would likely be cleared from circulation much more rapidly, leading to poor bioavailability at target tissues. nih.gov This is consistent with the "free hormone hypothesis," which posits that only the unbound fraction of a hormone is biologically active and available for cellular uptake. nih.gov Therefore, it can be inferred that this compound, assuming a similarly low DBP affinity, would have limited transport efficiency and low bioavailability in research models.

Engagement with the Vitamin D Receptor (VDR)

The biological effects of active vitamin D metabolites are mediated through their binding to the nuclear Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression. nih.gov

Ligand Binding Domain Interactions and Conformational Changes

There is no specific data on the interaction between this compound and the VDR ligand-binding domain. However, studies on 1α,25-(OH)2-19-nor-previtamin D3 found its affinity for the VDR to be exceptionally low, at only 1% of that of 1α,25-(OH)2D3. nih.govresearchgate.net The binding of a ligand, such as 1,25(OH)2D3, to the VDR's ligand-binding pocket induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR), which is essential for binding to Vitamin D Response Elements (VDREs) on DNA and initiating gene transcription. researchgate.net Ligands that fail to induce this specific conformational change act as antagonists. Given the extremely low affinity of the previtamin D3 analog, it is unlikely to effectively induce the necessary conformational changes for VDR activation.

Assessment of VDR Agonistic or Antagonistic Properties in In Vitro Assays

Direct in vitro assays to determine the agonistic or antagonistic properties of this compound on the VDR are not available. An agonist is a compound that binds to and activates a receptor, while an antagonist binds but does not activate it, thereby blocking the action of agonists.

Research on the stabilized previtamin D3 analog, 1α,25-(OH)2-19-nor-previtamin D3, demonstrated very poor activity (2%) in in vitro assays measuring cell differentiation and osteocalcin (B1147995) secretion, indicating it is a very weak agonist. nih.govresearchgate.net In contrast, other vitamin D analogs, such as 24-epi-1,25-dihydroxyvitamin D2, have been shown to be about half as active as 1,25(OH)2D2 in stimulating intestinal calcium transport, acting as a partial agonist. nih.gov The very low affinity and activity of the previtamin D3 analog suggest that this compound would likely possess negligible VDR agonistic properties.

Gene Regulatory Potential in Cell-Based Assays

No studies have been performed to assess the gene regulatory potential of this compound. The ability of a vitamin D compound to regulate gene expression is directly linked to its ability to bind and activate the VDR. nih.gov The VDR-ligand complex binds to VDREs in the promoter regions of target genes, with one of the most responsive target genes being CYP24A1, the gene encoding the enzyme that catabolizes vitamin D. mdpi.com

Studies on 25-hydroxyvitamin D3 and D2 have shown that they can regulate the same set of genes as the highly potent 1,25(OH)2D3, but at much higher concentrations. nih.gov Research on the 1α,25-(OH)2-19-nor-previtamin D3 analog showed it had virtually no biological activity in vivo, implying a lack of significant gene regulatory potential. nih.gov Based on this evidence, it is reasonable to conclude that this compound would not be an effective regulator of gene expression in cell-based assays.

Table 2: Summary of In Vitro Activity for a Previtamin D3 Analog

Compound VDR Binding Affinity (Relative to 1α,25-(OH)2D3) In Vitro Biological Activity (Cell Differentiation)

Role as a Metabolite in Vitamin D Homeostasis Models

Consideration as an Inactivation Pathway Product of Vitamin D2

This compound is recognized as a product of the vitamin D2 catabolic pathway. The metabolic process of vitamin D, whether from dietary sources (D2) or cutaneous synthesis (D3), involves several hydroxylation steps to either activate or deactivate the compound. The enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1), also known as 24-hydroxylase, is the key enzyme responsible for the catabolism and inactivation of vitamin D metabolites. nih.gov This enzyme adds a hydroxyl group at the carbon-24 position of both 25-hydroxyvitamin D (25(OH)D) and the active hormonal form, 1,25-dihydroxyvitamin D (1,25(OH)2D). nih.gov

The formation of 24,25-dihydroxyvitamin D is generally considered the initial step in a pathway that ultimately transforms vitamin D into calcitroic acid, a more water-soluble compound that can be excreted in urine and bile. clinlabint.com The 24-hydroxylation of 25-hydroxyvitamin D2 effectively diverts it from being converted into the biologically active 1,25-dihydroxyvitamin D2. nih.gov This process is a crucial part of the homeostatic control of vitamin D, preventing the excessive accumulation of active vitamin D and protecting the body against potential toxicity such as hypercalcemia. clinlabint.com The expression of the CYP24A1 enzyme is tightly regulated; it is induced by 1,25(OH)2D itself, creating a negative feedback loop that enhances the inactivation of vitamin D metabolites when levels of the active hormone are high. nih.govclinlabint.com

Potential Modulatory Effects on Vitamin D Signaling Pathways (e.g., Paracrine Regulation)

While traditionally viewed as an inactive catabolite, a body of research suggests that this compound may possess its own biological functions, potentially acting as a modulator in local signaling pathways. The debate continues whether it is solely an inactive byproduct or a metabolite with specific activities. oup.com Evidence points to a possible physiological role in bone growth and development, particularly in cartilage. oup.com

Studies using in vitro cultures of chondrocytes (cartilage cells) have shown that these cells respond to 24,25-dihydroxyvitamin D in a manner that depends on their stage of maturation. oup.com These responses include both genomic and non-genomic effects, suggesting a specific role in endochondral bone formation. nih.govoup.com The presence of the CYP24A1 enzyme in growth plate chondrocytes and the observed cellular responses have led to the hypothesis that 24,25-dihydroxyvitamin D may function in a local, or paracrine, manner within the growth plate to regulate cell proliferation and differentiation. oup.com This local production and action contrasts with the endocrine function of 1,25-dihydroxyvitamin D, which circulates throughout the body. mdpi.com The circulating levels of 24,25-dihydroxyvitamin D have also been observed to increase during fracture repair, further suggesting it may be involved in the healing process. oup.com

Comparative Biological Activity with Other Vitamin D2 and D3 Metabolites

Comparisons with 25-Hydroxyprevitamin D2 and 1,25-Dihydroxyprevitamin D2

The biological activities of vitamin D2 metabolites differ significantly based on their structure and position in the metabolic pathway. 25-Hydroxyprevitamin D2 is the primary circulating form of vitamin D2 and serves as the main precursor for the active hormone. 1,25-Dihydroxyprevitamin D2 is the fully active hormonal form, responsible for the classic endocrine functions of vitamin D, such as regulating calcium and phosphate (B84403) homeostasis. In contrast, this compound is the product of the first step in the inactivation pathway.

Feature25-Hydroxyprevitamin D21,25-Dihydroxyprevitamin D2This compound
Primary Role Main circulating form, prohormoneBiologically active hormoneCatabolite, inactivation product
Formed by 25-hydroxylation in the liver1α-hydroxylation in the kidney24-hydroxylation by CYP24A1
Primary Function Substrate for 1α-hydroxylase and 24-hydroxylaseRegulates gene transcription via the Vitamin D Receptor (VDR) to control calcium and phosphate levelsMarks the molecule for further degradation and excretion
Relative Activity Low intrinsic activityHigh biological activityGenerally considered to have very low or no systemic activity; potential local effects

Insights from Animal Model Studies (e.g., Rats, Chicks, Cats) on Metabolic Fate and Activity

Animal models have provided valuable insights into the metabolism and biological effects of 24,25-dihydroxyvitamin D, although much of the research has focused on the vitamin D3 form (24,25-dihydroxycholecalciferol).

Rats: In vitamin D-replete rats, studies on the metabolism of 24,25-dihydroxyvitamin D3 show that it is further metabolized into compounds such as 24-oxo-25-hydroxyvitamin D3 and 1,24,25-trihydroxyvitamin D3, which circulate at very low concentrations. nih.govresearchgate.net The clearance of 24,25-dihydroxyvitamin D3 from plasma in rats follows a two-compartment model, with a fast initial phase and a much slower second phase. nih.govresearchgate.net When comparing biological activity, some studies in rats concluded that preventing 24-hydroxylation did not significantly impede the primary functions of vitamin D, suggesting a non-essential role for 24,25-dihydroxyvitamin D3 in rats. nih.gov However, other studies have shown that rats are more responsive than chicks to small daily doses of 24R,25-dihydroxycholecalciferol in terms of growth and serum calcium levels. nih.govresearchgate.net

Chicks: Research in chicks has demonstrated that 24,25-dihydroxycholecalciferol can stimulate intestinal calcium transport, although it is less potent than other metabolites. nih.govresearchgate.net Notably, some studies suggest that both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 are required for normal chick embryo development and optimal egg hatchability, indicating a unique physiological role for this metabolite in avian species. oup.com The expression of the CYP24A1 enzyme, which produces 24,25-dihydroxyvitamin D3, is a key indicator of vitamin D catabolism status in chicken embryos. frontiersin.org

Cats: The metabolism of vitamin D in cats shows unique characteristics. In a study where adult cats were supplemented with vitamin D2 or 25-hydroxyvitamin D2, the metabolite 24,25-dihydroxyvitamin D2 was not detected in their plasma. nih.gov However, the vitamin D3 equivalent, 24,25-dihydroxyvitamin D3, was identified. nih.govnih.gov This suggests a significant difference in the metabolic handling of vitamin D2 and D3 side chains in felines. In growing kittens, plasma concentrations of 24,25-dihydroxyvitamin D3 can be substantial and even exceed those of 25-hydroxyvitamin D3, highlighting the high activity of the CYP24A1 enzyme in this species. frontiersin.org

Animal ModelKey Findings on 24,25-Dihydroxyvitamin D Metabolism and Activity
Rats Metabolized to 24-oxo and 1,24,25-trihydroxy forms. nih.govresearchgate.net More responsive than chicks to low doses for growth and serum calcium. nih.govresearchgate.net Some studies suggest a non-essential role in classic vitamin D functions. nih.gov
Chicks Stimulates intestinal calcium transport, but is less potent than other metabolites. nih.govresearchgate.net Appears to be essential for normal embryonic development and egg hatchability. oup.com
Cats Following Vitamin D2 supplementation, 24,25-dihydroxyvitamin D2 was not detected in plasma. nih.gov The D3 form (24,25(OH)2D3) is abundant, sometimes exceeding 25(OH)D3 levels, especially in kittens. frontiersin.org

Synthetic Approaches and Analog Design for Research

Chemical Synthesis of 24,25-Dihydroxyprevitamin D2

The total chemical synthesis of this compound can be approached through various strategies that address the key structural challenges: the stereospecific installation of hydroxyl groups on the side chain, the construction of the conjugated triene system, and the control of chirality at the C-24 position.

The introduction of the vicinal diol at the C-24 and C-25 positions of the vitamin D side chain is a primary challenge in the synthesis of this metabolite. Chemical strategies typically involve building the side chain from a smaller fragment or modifying a pre-existing steroidal side chain.

One common approach involves the use of organometallic reagents, such as Grignard reagents, to install the C-25 hydroxyl group. A key intermediate, a C-25 keto-precursor, can be reacted with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol at C-25.

For the C-24 hydroxyl group, several methods can be employed. A powerful strategy involves the stereoselective dihydroxylation of a C-24 double bond (C-24/C-25 alkene) using reagents like osmium tetroxide (OsO₄), often in conjunction with chiral ligands to influence the stereochemical outcome. Alternatively, a C-24 ketone can be stereoselectively reduced to the desired alcohol. A recently developed method for the synthesis of 24-(R)-hydroxycholesterol, a related structure, utilizes photocatalytic oxidation of a C-24/C-25 olefin to a C-24 ketone, followed by a highly stereoselective asymmetric reduction to furnish the (24R)-alcohol with excellent diastereoselectivity.

Convergent synthesis strategies often construct the entire dihydroxylated side chain as a separate fragment, which is then coupled to the CD-ring system of the vitamin D scaffold. This allows for greater flexibility and control in installing the required functional groups before attachment to the main steroid nucleus.

The defining structural feature of previtamin D is its conjugated (Z)-triene system. There are two primary synthetic methodologies to construct this moiety: a biomimetic photochemical approach and convergent chemical coupling strategies.

Photochemical Electrocyclic Ring Opening : This method mimics the natural biosynthesis of vitamin D. It starts with a 7-dehydrosterol precursor, such as 7-dehydrocholesterol or, in the case of the D2 series, ergosterol (B1671047). The precursor, which already contains the desired side chain, is irradiated with ultraviolet (UVB) light, typically in the range of 280-315 nm. This energy input induces a 6-electron conrotatory electrocyclic ring-opening of the B-ring, breaking the C9-C10 bond and forming the 6,7,8-(Z)-triene system of previtamin D. The reaction is carried out at low temperatures to prevent the thermal isomerization of the previtamin D product to the more stable vitamin D form. This photochemical process can be complex, as the previtamin itself can absorb UV light and isomerize to other photoproducts like lumisterol and tachysterol, necessitating careful control of reaction conditions.

MethodStarting MaterialKey StepProduct
Photochemical Synthesis 7-Dehydrosterol (e.g., Ergosterol derivative)UVB Irradiation (280-315 nm)Previtamin D
Convergent Synthesis A-Ring Synthon + CD-Ring SynthonOlefination (e.g., Julia, Horner-Wadsworth-Emmons)Vitamin D Triene System

Convergent Chemical Synthesis : These strategies build the triene system by coupling two main fragments: an A-ring synthon and a CD-ring/side-chain synthon. This approach avoids the often low-yielding and complex photochemical step. Named reactions such as the Julia-Lythgoe olefination or the Horner-Wadsworth-Emmons reaction are frequently used to form the C7-C8 double bond, which is a key linkage in the triene system. For instance, an A-ring phosphine oxide can be coupled with a CD-ring ketone to generate the triene. These methods offer greater control and are often more suitable for large-scale synthesis and the creation of diverse analogs.

The hydroxyl group at C-24 introduces a chiral center, resulting in two possible stereoisomers: (24R)- and (24S)-24,25-dihydroxyprevitamin D2. Since biological activity is often highly dependent on stereochemistry, methods for the stereoselective synthesis of these isomers are critical.

Achieving high stereoselectivity at C-24 is a significant synthetic challenge. A key strategy involves the asymmetric reduction of a prochiral ketone at the C-24 position. A recent approach for a related compound achieved a high diastereomeric ratio (24-R/S = 97.7:2.3) using a photocatalytic oxidation followed by an asymmetric reduction step. This highlights the power of modern catalytic methods in controlling stereochemistry.

Another established approach is to use chiral pool starting materials, where the desired stereochemistry is already present in a readily available molecule that is then elaborated into the target side chain. Furthermore, asymmetric reactions such as the Sharpless asymmetric epoxidation can be used to install an epoxide with a defined stereochemistry, which can then be opened to yield the desired diol configuration. These methods provide access to enantiomerically pure side-chain fragments that can be incorporated into the final molecule.

Preparation of Labeled Compounds for Metabolic Studies

To study the metabolism, distribution, and mechanism of action of this compound, isotopically labeled versions are indispensable tools. Both stable isotope (deuterium) and radioactive isotope (tritium, carbon-14) labeling are employed.

Deuterium labeling provides a non-radioactive method for tracing the fate of the compound using mass spectrometry. The deuterium atoms act as a heavy tag, allowing the labeled compound and its metabolites to be distinguished from their endogenous, unlabeled counterparts.

A common and effective strategy for introducing deuterium into the side chain involves the use of deuterated Grignard reagents. For example, to label the terminal methyl groups (C-26 and C-27 in the D3 series, which corresponds to the side chain structure of D2), a C-25 ester precursor can be reacted with deuterated methylmagnesium bromide (CD₃MgBr). This reaction not only forms the C-25 tertiary alcohol but also incorporates three deuterium atoms per methyl group, resulting in a hexadeuterated side chain (d₆). This high level of labeling provides a clear mass shift for analytical detection. Labeling on the A-ring is also possible but side-chain labeling is often preferred for metabolic studies as the side chain is a primary site of enzymatic modification.

Labeling StrategyReagentPosition of Label
Side-Chain Labeling Deuterated Grignard Reagent (e.g., CD₃MgBr)C-26, C-27 (terminal methyls)
A-Ring Labeling Deuterium Oxide (D₂O) with SO₂ adductsC-6, C-19

Radiolabeled analogs, typically containing tritium (³H) or carbon-14 (¹⁴C), are extremely sensitive probes for quantitative metabolic studies, receptor binding assays, and autoradiography. The synthesis of these compounds follows similar chemical routes as their unlabeled counterparts, but with the introduction of a radiolabeled reagent at a key step.

The Grignard reaction is again a highly versatile method for this purpose. The synthesis of tritium-labeled 25-hydroxyvitamin D2 has been achieved by reacting a 25-keto-27-nor-vitamin D2 precursor with tritiated methyl magnesium bromide ([³H]CH₃MgBr). This method produces high specific activity radiolabeled compounds that are suitable for sensitive biological assays.

Similarly, carbon-14 can be introduced using a ¹⁴C-labeled Grignard reagent, such as [¹⁴C]CH₃MgBr. The labeled methyl group is incorporated into the side chain, allowing the metabolic fate of the carbon skeleton to be traced. These synthetic strategies provide essential tools for elucidating the complete metabolic pathway and biological significance of this compound.

Design and Synthesis of Previtamin D Analogs

The design and synthesis of previtamin D analogs are guided by the goal of creating molecules with tailored biological activities. These efforts primarily focus on modifying the structure of the parent compound to enhance its affinity for the Vitamin D Receptor (VDR), modulate its metabolic stability, and refine its downstream gene regulatory effects. acs.orgnih.gov Convergent synthesis is a common strategy, involving the preparation of the A-ring and the CD-ring/side-chain portions separately, followed by their coupling. nih.govbirmingham.ac.uk

Modifications to the Side Chain and A-Ring to Modulate Activity

Structural modifications of the A-ring and the side chain are the most explored strategies for altering the biological profile of vitamin D compounds. acs.orgnih.gov The objective is often to increase VDR binding affinity while adjusting the molecule's susceptibility to metabolic breakdown. nih.gov

A-Ring Modifications: The A-ring of the vitamin D molecule is a frequent target for modification. While many alterations to this part of the structure can lead to decreased biological activity, substitutions at the C-2 position are a notable exception. acs.org Research has shown that 2α-substituted analogs tend to be more potent than their 2β-substituted counterparts. acs.org

For instance, the synthesis of 1α,25-dihydroxy-19-nor-previtamin D3 analogs with modifications like a 2β-(3'-hydroxypropoxy) group has been reported. nih.gov However, these specific derivatives displayed weak binding affinity for the VDR. nih.gov Another approach involves the relocation of the exocyclic methylene group from C-10 to C-2. acs.orgnih.gov Double-point modifications, which involve changes to both the A-ring and the side chain, have also been investigated for derivatives of 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂). nih.govnih.gov

Side-Chain Modifications: The aliphatic side chain plays a critical role in the interaction with the VDR and is a primary site for metabolic hydroxylation. Modifications here aim to improve receptor binding and block metabolic deactivation. A variety of substitutions at the C-24 position have been synthesized, including methyl, ethyl, and cyclopropyl groups. nih.gov The introduction of fluorine atoms, such as in 24,24-difluoro analogs, is another strategy to enhance stability. researchmap.jp

In the context of vitamin D2 analogs, the stereochemistry at C-24 is particularly important, influencing both biological activity and the rate of metabolic degradation. nih.govnih.gov Studies on (24S)- and (24R)-1,25-dihydroxy-19-nor-20a-homo-ergocalciferols revealed that despite these combined A-ring and side-chain modifications, the analogs remained susceptible to deactivation by the enzyme CYP24A1. nih.gov

Modification Site Type of Modification Example Compound/Class Primary Goal Reference
A-Ring C-2 Substitution (α/β)2α-methyl-1,25(OH)₂D₃Enhance Potency acs.org
A-Ring Methylene Group Relocation2-methylene-19-nor-(20S)-1,25(OH)₂D₃Enhance Potency nih.gov
A-Ring 19-nor Structure with C-2 group2β-(3'-hydroxypropoxy)-1α,25(OH)₂-19-nor-pre-D₃Modulate Activity nih.gov
Side Chain C-24 Substitution24-mono or disubstituted lactonesModulate Activity nih.gov
Side Chain Fluorination24,24-difluoro-25(OH)D₃Enhance Metabolic Stability researchmap.jp
A-Ring & Side Chain Double-Point Modification(24S/R)-1,25(OH)₂-19-nor-20a-homo-ergocalciferolsInvestigate Chirality Effects nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Previtamin D Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of previtamin D analogs influence their biological function. A primary determinant of activity is the molecule's ability to bind to and activate the VDR. mdpi.com

The interaction with the VDR is highly specific. The 1α-hydroxyl group on the A-ring is a critical contact point within the receptor's ligand-binding pocket. nih.gov Analogs that lack this group generally exhibit significantly lower VDR binding affinity and, consequently, reduced biological activity. acs.org

The conformation and flexibility of the side chain are also paramount. Introducing structural constraints, such as triple bonds, to "lock" the side-chain conformation can lead to analogs with significant activation of VDR-dependent gene transcription, sometimes exceeding that of the natural hormone. nih.gov

Structural Feature Impact on Activity Key Findings Reference
1α-Hydroxyl Group Essential for high-affinity VDR bindingAnalogs lacking the 1α-OH group show lower VDR binding and activity. acs.org
C-2 Substitutions Can increase potency2α-substitutions are generally more potent than 2β-substitutions. acs.org
Side-Chain Conformation Influences VDR activation"Locked" side-chain analogs can be potent VDR activators. nih.gov
C-24 Chirality (D₂ analogs) Affects metabolism and activity(24S) and (24R) epimers can have similar antiproliferative activity but remain substrates for CYP24A1. nih.govnih.gov

Development of Research Probes and Tool Compounds

The development of specialized research probes and tool compounds is fundamental to elucidating the mechanisms of action, metabolism, and physiological roles of vitamin D metabolites and their analogs. Radiolabeled compounds are particularly valuable tools in this area.

The synthesis of tritiated forms of vitamin D2 metabolites, such as 25-hydroxy-[26,27-³H]vitamin D2 and 1,25-dihydroxy-[26,27-³H]vitamin D2, has been described. nih.gov These high-specific-activity compounds are synthesized using Grignard reactions with tritiated methyl magnesium bromide. nih.gov

These radiolabeled probes are indispensable for:

Receptor Binding Assays: They allow for the direct measurement of the binding affinity of unlabeled analogs to the VDR and to the vitamin D-binding protein (DBP) in plasma through competitive binding experiments. nih.gov

Metabolism Studies: They enable researchers to trace the metabolic fate of the parent compound. For example, the in vitro conversion of radiolabeled 25-hydroxyvitamin D2 to 1,25-dihydroxyvitamin D2 by kidney enzymes can be monitored. nih.gov

By providing a means to quantify interactions with key proteins and track metabolic pathways, these tool compounds are crucial for characterizing newly synthesized analogs and advancing the understanding of vitamin D biology.

Future Directions and Unanswered Questions in 24,25 Dihydroxyprevitamin D2 Research

Elucidation of the Precise Physiological Role of 24,25-Dihydroxyprevitamin D2

A significant unanswered question is whether this compound has any physiological role. The classical pathway involves the conversion of previtamin D2 to vitamin D2, which is then hydroxylated in the liver to 25-hydroxyvitamin D2 and subsequently in the kidney and other tissues to 1,25-dihydroxyvitamin D2 (the active hormone) or 24,25-dihydroxyvitamin D2. researchgate.netnih.govnih.gov The potential for hydroxylation to occur on the previtamin molecule opens a new avenue of metabolic possibilities.

The role of 24,25-dihydroxyvitamin D3 has been a subject of debate for decades, with some studies suggesting it is an inactive catabolite destined for excretion, while others propose specific biological functions, particularly in bone and cartilage health. nih.govwho.int Should this compound be identified as an endogenous metabolite, research will need to rigorously assess its biological activity.

Future investigations would need to determine if this compound can bind to the Vitamin D Receptor (VDR) or other potential receptors. Its functional effects on gene transcription, calcium homeostasis, and cell differentiation and proliferation would need to be quantified. This re-evaluation would be crucial to ascertain whether it is merely a metabolic byproduct or an active secosteroid with a unique physiological purpose.

Beyond the classical genomic actions mediated by the nuclear VDR, several vitamin D metabolites are known to elicit rapid, non-genomic responses through membrane-associated receptors and signaling pathways. nih.govjournalbonefragility.commdpi.comresearchgate.net These actions involve the rapid activation of second messenger systems like phospholipase C and protein kinase C. nih.govresearchgate.net

A key research direction will be to explore whether this compound can initiate such non-genomic signaling. Studies would need to investigate its ability to modulate intracellular calcium levels, activate MAP kinase cascades, or interact with other signaling molecules independently of gene transcription. The discovery of novel signaling pathways specific to a previtamin D metabolite could reveal previously unknown regulatory mechanisms within the vitamin D endocrine system.

Advanced Enzymatic Characterization

The formation of this compound would necessitate enzymatic machinery capable of hydroxylating the previtamin D2 molecule directly, a departure from the currently understood pathway where hydroxylation follows thermal isomerization. nih.govyoutube.com

The primary enzymes responsible for 25-hydroxylation and 24-hydroxylation of vitamin D are CYP2R1 and CYP24A1, respectively. nih.govmedlineplus.govwikipedia.orgmedlineplus.gov While some enzymes, such as CYP11A1 and CYP27A1, have been shown to act on vitamin D precursors and isomers, their activity on previtamin D at the C24 and C25 positions is not established. mdpi.com

A critical area of future research is to screen for and identify enzymes, potentially novel cytochrome P450s, that can utilize previtamin D2 as a substrate for hydroxylation. This would involve in vitro assays using human liver and kidney microsomes, followed by expression cloning to isolate the specific enzyme(s) responsible. Characterizing such an enzyme would fundamentally expand our understanding of vitamin D bioactivation and catabolism.

Upon the identification of an enzyme capable of producing this compound, detailed kinetic studies would be imperative. Researchers would need to determine the enzyme's affinity (Km) and catalytic efficiency (kcat/Km) for previtamin D2 compared to vitamin D2. nih.govresearchgate.net

This comparative analysis is essential to understand the potential physiological significance of a previtamin D hydroxylation pathway. If the enzyme shows a high affinity and efficiency for previtamin D2, it would suggest that this pathway could be a meaningful contributor to the pool of vitamin D metabolites, especially under conditions of high UVB exposure where previtamin D concentrations are elevated.

Table 1: Key Research Questions for Enzyme-Substrate Kinetic Studies

Research Question Parameter to Measure Significance
Does the enzyme prefer Previtamin D2 or Vitamin D2? Michaelis-Menten constant (Km) Indicates the substrate concentration at which the reaction rate is half of Vmax; a lower Km suggests higher affinity.
How efficiently does the enzyme convert each substrate? Catalytic constant (kcat) Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

Development of More Sensitive and Specific Analytical Platforms

A major barrier to studying hypothetical metabolites like this compound is the lack of validated analytical methods for their detection and quantification. The structural similarity and potential for interconversion between previtamin D and vitamin D forms pose significant analytical challenges.

Future research must focus on developing highly sensitive and specific analytical platforms, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for measuring other vitamin D metabolites. who.intsigmaaldrich.comnih.govlcms.cz Method development would need to address several key challenges:

Chromatographic Separation: Achieving baseline separation of this compound from its isomers, including 24,25-dihydroxyvitamin D2 and other dihydroxylated metabolites.

Derivatization: Employing chemical derivatization techniques, such as using Diels-Alder reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), to enhance ionization efficiency and structural stability for MS detection. waters.com

Synthesis of Standards: Chemical synthesis of pure this compound and its stable isotope-labeled internal standard would be required to ensure accurate quantification. nih.gov

The availability of a robust analytical method is a prerequisite for exploring the presence of this compound in biological samples and investigating its potential physiological roles.

Addressing Isomerization and Stability Challenges in Complex Matrices

A primary hurdle in the study of this compound is its inherent instability and propensity for isomerization. Previtamin D forms are thermally labile, existing in a temperature-dependent equilibrium with their respective vitamin D isomers. nih.gov In the case of previtamin D3, this isomerization to vitamin D3 is a slow process that can take several days to reach equilibrium in vivo. nih.gov The rate of this conversion is significantly influenced by the surrounding microenvironment. For instance, in liposomal models that mimic cell membranes, the isomerization of previtamin D3 is enhanced compared to in organic solvents. nasa.gov This suggests that the amphipathic nature of the lipid bilayer helps to stabilize the specific conformation of the previtamin that is a prerequisite for its conversion to vitamin D. nasa.gov

These stability issues are compounded when attempting to quantify this compound in complex biological matrices such as serum or plasma. The handling and storage of samples can significantly impact the integrity of the analyte. Studies on other vitamin D metabolites have shown that even with derivatization for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the stability of the extracted compounds can be limited, with significant degradation observed over time, even at low temperatures. nih.gov For 24,25-dihydroxyvitamin D3, derivatized extracts showed better stability with certain agents, but still highlighted the need for carefully controlled analytical conditions. nih.gov Future research must focus on developing robust extraction and analytical methods that minimize the isomerization of this compound and ensure its accurate quantification. This includes investigating optimal storage conditions, the use of stabilizing agents, and rapid, on-site processing of samples.

Standardization of Reference Measurement Procedures

The accurate assessment of vitamin D status relies on the standardization of measurement for its various metabolites. nih.gov For major metabolites like 25-hydroxyvitamin D, significant progress has been made through the efforts of organizations such as the National Institute of Standards and Technology (NIST) and the Joint Committee for Traceability in Laboratory Medicine (JCTLM). nih.govnist.gov These bodies have developed Standard Reference Materials (SRMs) and reference measurement procedures (RMPs) to ensure comparability of results across different laboratories and methods. nih.govnist.gov

For 24,25-dihydroxyvitamin D3, NIST has developed SRMs, such as SRM 972a and SRM 2973, which are frozen human serum with certified concentrations of this metabolite. nist.govnist.gov These materials are crucial for the calibration and validation of analytical methods. sigmaaldrich.com The methods used for value assignment in these SRMs, typically isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), are recognized as higher-order reference measurement procedures by the JCTLM. nist.govnist.gov

However, a dedicated SRM for this compound is currently lacking. Given the analytical challenges posed by its instability, the development of such a reference material is a critical future direction. This would necessitate a comprehensive understanding of its stability under various conditions to ensure the integrity of the material over its shelf life. Furthermore, the establishment of a JCTLM-listed RMP specifically for this compound would be a landmark achievement in standardizing its measurement and facilitating more reliable clinical and research findings.

Computational Chemistry and Molecular Modeling

Computational approaches offer powerful tools to investigate the molecular behavior of this compound, providing insights that are often difficult to obtain through experimental methods alone.

Prediction of Binding Modes with DBP and VDR

The biological activity of vitamin D metabolites is contingent upon their interaction with the vitamin D binding protein (DBP) for transport in the circulation, and the vitamin D receptor (VDR) to exert their genomic effects. nih.gov Molecular docking and simulation studies have been instrumental in elucidating the binding of various vitamin D analogs to the VDR. nih.govresearchgate.netmdpi.com These studies have revealed the key hydrogen bond interactions and the importance of the ligand's conformation within the VDR's ligand-binding pocket. mdpi.com

While extensive modeling has been performed for 1α,25-dihydroxyvitamin D3 and its analogs, similar in-depth computational analyses for this compound are yet to be conducted. nih.gov Future research should employ molecular docking and molecular dynamics simulations to predict how the unique open B-ring structure and the dihydroxylated side chain of this compound interact with the binding sites of DBP and VDR. Such studies could predict its binding affinity relative to other vitamin D metabolites and identify the key amino acid residues involved in the interaction. This would be invaluable in understanding its potential for transport and biological activity.

Understanding Conformational Preferences and Dynamics of this compound

The secosteroid structure of vitamin D compounds allows for significant conformational flexibility. researchgate.netnih.gov Previtamin D, in particular, exists as a mixture of different conformers. bu.edu The equilibrium between these conformers is crucial as only a specific conformation can undergo the thermal isomerization to vitamin D. nasa.govbu.edu Computational methods, such as molecular mechanics, have been used to analyze the conformational possibilities of the side chains of various vitamin D analogs, correlating these conformations with their biological activity. nih.gov

The conformational landscape of this compound remains largely unexplored. Future computational studies should focus on elucidating the preferred conformations of this molecule in different environments, such as in solution and within a lipid bilayer. Understanding the energetic barriers between different conformers and the dynamics of their interconversion will be key to comprehending its stability and the kinetics of its isomerization to 24,25-dihydroxyvitamin D2. These insights are fundamental to predicting its behavior in biological systems.

Exploration of Stereoisomeric Specificity in Biological Systems

The introduction of a hydroxyl group at the C24 position of the vitamin D side chain creates a new chiral center, leading to the existence of (24R) and (24S) stereoisomers. The biological activities of these epimers can differ significantly, highlighting the stereospecificity of the enzymes and receptors involved in vitamin D metabolism and action. researchgate.net

Differential Activities of (24R)- and (24S)-24,25-Dihydroxyprevitamin D2

Research on the vitamin D3 analogue, 24,25-dihydroxycholecalciferol, has demonstrated clear differences in the biological activities of its (24R) and (24S) epimers. Similarly, studies on 1,25-dihydroxyvitamin D2 and its 24-epi (24S) form have shown that the 24-epi compound is less active in stimulating intestinal calcium transport and in the mineralization of bone compared to the form with the natural configuration. nih.gov The reduced activity of the 24-epi form is, in part, attributed to its lower binding affinity for the VDR. nih.gov

The isolation of 24,25-dihydroxyvitamin D2 from biological sources has suggested that the hydroxylation at the C24 position occurs in a stereospecific manner, yielding the 24R isomer. capes.gov.br A bacterial P450 monooxygenase, CYP109E1, has been shown to catalyze the two-step hydroxylation of vitamin D2 to produce 24(R),25-dihydroxyvitamin D2 with high selectivity. nih.gov

Future research should focus on the direct comparison of the biological activities of synthetically prepared (24R)- and (24S)-24,25-dihydroxyprevitamin D2. This would involve in vitro assays to determine their relative binding affinities for DBP and VDR, as well as their efficacy in cell-based models of vitamin D action. In vivo studies would be crucial to ascertain their differential effects on calcium homeostasis and other physiological processes. Such investigations will provide a clearer understanding of the biological significance of stereochemistry at the C24 position for this specific previtamin D2 metabolite.

Parameter(24R)-24,25-dihydroxyvitamin D form(24S)-24,25-dihydroxyvitamin D form (24-epi)
Natural Occurrence Considered the natural isomer formed in vivo. capes.gov.brGenerally considered the unnatural epimer.
Enzymatic Production Produced with high selectivity by certain enzymes like CYP109E1. nih.govNot the primary product of known vitamin D metabolizing enzymes.
Biological Activity (Inferred from analogs) Expected to have higher biological activity.Expected to have lower biological activity, with reduced VDR binding and efficacy in target tissues. nih.gov

Q & A

What analytical methods are recommended for quantifying 24,25-Dihydroxyvitamin D2 in human serum, and how do they ensure precision?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 24,25-dihydroxyvitamin D2 due to its high sensitivity and specificity. This method minimizes cross-reactivity with structurally similar metabolites, such as 25-hydroxyvitamin D2 and 1,25-dihydroxyvitamin D2. Critical validation steps include using isotope-labeled internal standards (e.g., 24,25-dihydroxyvitamin D2-d3) to correct for matrix effects and inter-laboratory variability . Reference intervals for serum 24,25(OH)2D2 and its ratio to 25(OH)D2 should be established using population-specific cohorts to account for genetic and environmental factors .

What is the metabolic role of 24,25-Dihydroxyvitamin D2 in vitamin D homeostasis?

Answer: 24,25-Dihydroxyvitamin D2 is a catabolic product of 25-hydroxyvitamin D2, generated via CYP24A1-mediated hydroxylation. This pathway serves as a regulatory mechanism to prevent excessive accumulation of active 1,25-dihydroxyvitamin D2, thereby mitigating risks of hypercalcemia and vitamin D toxicity. The 25(OH)D2/24,25(OH)2D2 ratio is a key biomarker for assessing CYP24A1 enzyme activity and identifying mutations linked to disorders like idiopathic infantile hypercalcemia .

How can researchers design experiments to investigate CYP24A1 dysfunction using 24,25-Dihydroxyvitamin D2?

Answer: Experimental designs should include:

  • Cohort stratification : Group participants by baseline 25(OH)D2 levels to control for vitamin D status variability.
  • Dose-response studies : Administer vitamin D2 analogs and track time-dependent changes in 24,25(OH)2D2 production.
  • Genetic analysis : Screen for CYP24A1 mutations in individuals with elevated 25(OH)D2/24,25(OH)2D2 ratios (>80:1), a hallmark of enzyme deficiency .
  • In vitro models : Use kidney cell lines to study CYP24A1 kinetics under varying magnesium concentrations, as magnesium co-regulates CYP24A1 activity .

What methodological challenges arise when interpreting conflicting 25(OH)D2/24,25(OH)2D2 ratios across studies?

Answer: Discrepancies often stem from:

  • Assay variability : Non-standardized LC-MS/MS protocols can yield inconsistent results. Mitigate this by using certified reference materials (e.g., NIST SRM 972a) .
  • Confounding factors : Magnesium levels, renal function, and seasonal vitamin D fluctuations influence CYP24A1 activity. Adjust analyses using multivariate regression models .
  • Population heterogeneity : Ethnic differences in CYP24A1 allele frequencies (e.g., CYP24A1 loss-of-function mutations are more prevalent in European populations) require stratification in meta-analyses .

How can researchers validate the clinical relevance of 24,25-Dihydroxyvitamin D2 in vitamin D deficiency studies?

Answer: Validation strategies include:

  • Longitudinal cohorts : Track 24,25(OH)2D2 levels and ratios in patients with chronic kidney disease or granulomatous disorders, where CYP24A1 activity is dysregulated .
  • Interventional trials : Supplement participants with vitamin D2 and measure 24,25(OH)2D2 kinetics to assess catabolic efficiency. Use adaptive trial designs to adjust doses based on baseline 25(OH)D2 status .
  • Cross-platform harmonization : Compare LC-MS/MS data with immunoassay results to identify systematic biases .

What are the key considerations for establishing reference intervals for 24,25-Dihydroxyvitamin D2?

Answer: Critical steps include:

  • Population selection : Enroll healthy adults with balanced demographics (age, sex, ethnicity) and exclude individuals with conditions affecting vitamin D metabolism (e.g., liver/kidney disease) .
  • Seasonal adjustments : Collect samples across different seasons to account for UVB-dependent vitamin D synthesis .
  • Statistical modeling : Use non-parametric methods (e.g., Harrell-Davis quantile estimator) to define central 95% intervals, as metabolite distributions are often non-Gaussian .

How does the structural distinction between vitamin D2 and D3 analogs impact 24,25-Dihydroxyvitamin D2 research?

Answer: Vitamin D2 analogs (e.g., 24,25(OH)2D2) differ from D3 analogs by a C24 methyl group and a double bond at C22–C23. These structural variations reduce binding affinity to the vitamin D receptor (VDR) and alter catabolic rates. Researchers must use isomer-specific LC-MS/MS methods to avoid misquantification of D2/D3 metabolites .

What advanced techniques resolve low-abundance 24,25-Dihydroxyvitamin D2 detection in complex matrices?

Answer: Techniques include:

  • Derivatization : Use PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency in LC-MS/MS .
  • Two-dimensional chromatography : Couple hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to separate 24,25(OH)2D2 from interfering lipids .
  • High-resolution MS : Employ Q-Exactive Orbitrap systems to distinguish isotopic variants and matrix contaminants .

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